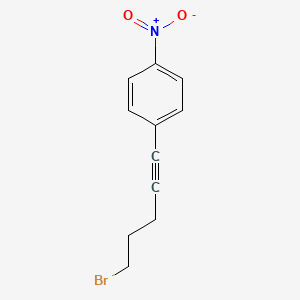

1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene

Beschreibung

1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene is a nitroaromatic compound featuring a pent-1-ynyl chain terminated by a bromine atom at the 5th position. The nitro group at the para position of the benzene ring confers strong electron-withdrawing effects, influencing both electronic and steric properties. This compound is likely utilized in cross-coupling reactions, medicinal chemistry, or as a precursor for complex organic syntheses.

Eigenschaften

Molekularformel |

C11H10BrNO2 |

|---|---|

Molekulargewicht |

268.11 g/mol |

IUPAC-Name |

1-(5-bromopent-1-ynyl)-4-nitrobenzene |

InChI |

InChI=1S/C11H10BrNO2/c12-9-3-1-2-4-10-5-7-11(8-6-10)13(14)15/h5-8H,1,3,9H2 |

InChI-Schlüssel |

FAWJIRYKNSHJCL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C#CCCCBr)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Halogen Effects : Bromine’s larger atomic size and lower electronegativity compared to chlorine () and fluorine () may favor nucleophilic substitution or elimination reactions.

- Alkyne vs. Alkene: The alkyne group in the main compound enables unique reactivity (e.g., cycloadditions, Sonogashira coupling) absent in alkene-based analogs ().

Spectroscopic and Physical Properties

- NMR Data : Terminal alkynes (e.g., 1-(Bromoethynyl)-4-nitrobenzene, ) show distinct ¹H NMR signals for acetylenic protons (~2.5–3.5 ppm), whereas vinyl halides () exhibit coupling patterns indicative of stereochemistry.

- Solubility: Longer alkyl chains (e.g., pentynyl) improve solubility in nonpolar solvents compared to methyl or ethynyl analogs.

Vorbereitungsmethoden

General Procedure and Mechanism

The Sonogashira reaction, employing Pd(PPh₃)₄ or Pd₂(dba)₃ with XantPhos as ligands, facilitates cross-coupling between terminal alkynes and aryl halides. For 1-(5-bromopent-1-yn-1-yl)-4-nitrobenzene, 4-nitroiodobenzene and 5-bromopent-1-yne react in degassed toluene at 160°C for 24 hours under microwave irradiation. The mechanism proceeds via oxidative addition of the aryl iodide to Pd⁰, followed by transmetallation with the copper acetylide intermediate. Reductive elimination yields the coupled product.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd₂(dba)₃ (10 mol%) | 78 |

| Ligand | XantPhos (20 mol%) | 78 |

| Solvent | Toluene | 78 |

| Temperature (°C) | 160 | 78 |

| Reaction Time (h) | 24 | 78 |

Substituting toluene with polar aprotic solvents (e.g., DMF) reduced yields to <50%, likely due to catalyst deactivation.

Elimination-Based Synthesis from Dibromopentane Derivatives

Patent-Inspired Route

A patent describing 5-bromo-1-pentene synthesis from 1,5-dibromopentane offers a adaptable pathway. Heating 1,5-dibromopentane with hexamethylphosphoric triamide (HMPA) in N,N-dimethylformamide (DMF) at 140°C for 6 hours induces β-elimination to form 5-bromopent-1-yne. Subsequent coupling with 4-nitrobenzene derivatives follows established protocols.

Key Steps

-

Elimination Reaction :

Yield: 50.2% after distillation and brine washing. -

Coupling :

The alkyne reacts with 4-nitroiodobenzene under Sonogashira conditions (Section 2.1).

Direct Bromination of Pre-Formed Alkyne Intermediates

Alkyne Bromination Strategies

5-Pent-1-yn-1-yl-4-nitrobenzene, synthesized via Sonogashira coupling, undergoes bromination using PBr₃ or N-bromosuccinimide (NBS). In a modified procedure, 5-pent-1-yn-1-yl-4-nitrobenzene (1.0 equiv) reacts with PBr₃ (1.2 equiv) in dichloromethane at 0°C for 2 hours, yielding the target compound.

Reaction Conditions

-

Temperature: 0°C → RT

-

Solvent: CH₂Cl₂

-

Workup: Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc 9:1)

-

Yield: 67%

Solvent and Catalytic System Effects

Solvent Polarity and Reaction Efficiency

Non-polar solvents (toluene, benzene) enhance Sonogashira coupling yields by stabilizing Pd intermediates. Polar solvents (DMF, DMSO) promote elimination reactions but hinder cross-coupling due to ligand displacement.

Ligand Screening

Bulky, electron-rich ligands (XantPhos, SPhos) improve catalytic activity by preventing Pd aggregation. For example, replacing XantPhos with PPh₃ reduced yields from 78% to 42% under identical conditions.

Purification and Characterization

Distillation and Chromatography

Crude products from elimination reactions require fractional distillation (bp 120–125°C at 760 mmHg) followed by silica gel chromatography (hexane/EtOAc) to achieve >99% purity. Sonogashira-derived products are purified via flash chromatography (gradient elution).

Spectroscopic Data

Q & A

What are the optimal synthetic routes for 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene, and how can reaction conditions be optimized to improve yield and purity?

The synthesis of 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene likely involves multi-step reactions. A plausible route includes:

- Sonogashira coupling to introduce the alkyne moiety to 4-nitrobenzene.

- Subsequent bromination at the terminal position of the pentynyl chain using reagents like N-bromosuccinimide (NBS) under radical or photochemical conditions .

- Optimization parameters : Temperature (e.g., 0–25°C for bromination), reaction time (monitored via TLC/HPLC), and catalyst selection (e.g., palladium for coupling). Column chromatography (SiO₂, pentane/ether gradients) is effective for purification .

How can the structural integrity and purity of 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene be confirmed using advanced spectroscopic and chromatographic techniques?

- NMR spectroscopy : Analyze and NMR to confirm alkyne proton (~2.5 ppm) and nitro group deshielding effects .

- X-ray crystallography : Use SHELX software for crystal structure refinement to resolve bond angles and confirm bromine placement .

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect byproducts .

What are the primary chemical reactivity pathways of 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene, particularly regarding the nitro group and bromoalkynyl substituent?

- Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, forming 1-(5-bromopent-1-yn-1-yl)-4-aminobenzene .

- Bromoalkyne substitution : The terminal bromine undergoes nucleophilic substitution (e.g., with amines or thiols) to form functionalized alkynes .

- Alkyne reactivity : The triple bond participates in cycloaddition or metal-catalyzed cross-coupling (e.g., with aryl halides) .

How do competing functional groups in 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene influence its reactivity, and what strategies can mitigate undesired side reactions?

The electron-withdrawing nitro group deactivates the benzene ring, reducing electrophilic substitution but stabilizing intermediates. The bromoalkyne is susceptible to elimination or unintended substitution. Strategies include:

- Protecting groups : Temporarily shield the nitro group during bromoalkyne reactions (e.g., using Boc for amines).

- Low-temperature conditions : Minimize decomposition during bromination (e.g., –10°C in DCM) .

What computational methods are recommended for modeling the electronic structure and reaction mechanisms of 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity (e.g., alkyne LUMO for nucleophilic attacks).

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).

- Validate models against crystallographic data refined via SHELX .

What are the stability profiles of 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene under various storage and reaction conditions, and how can decomposition be minimized?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the nitro and alkyne groups.

- Thermal stability : Decomposes above 80°C; avoid prolonged heating during synthesis.

- Moisture sensitivity : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) .

How can 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene be utilized as an intermediate in synthesizing complex organic molecules, such as pharmaceuticals or materials?

- Pharmaceuticals : Serve as a precursor for kinase inhibitors via Suzuki-Miyaura coupling of the bromoalkyne .

- Materials science : Functionalize metal-organic frameworks (MOFs) through alkyne coordination to transition metals .

What analytical challenges arise in detecting and quantifying 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene in complex mixtures, and how can these be addressed?

- Co-elution issues : Optimize HPLC gradients (e.g., 60:40 to 90:10 acetonitrile/water over 20 min) to separate from structurally similar nitroarenes .

- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., vs. ) .

What are the potential biological activities or toxicological concerns associated with 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene, and how can these be assessed in preclinical studies?

- Cytotoxicity assays : Test against human cell lines (e.g., HEK293) to evaluate IC₅₀ values.

- Metabolic stability : Use liver microsomes to assess degradation rates.

- Reference toxicity profiles of analogous nitro compounds (e.g., hepatotoxicity in 1-(2-methoxyethyl)-4-nitrobenzene) .

How does the presence of the bromoalkynyl group influence the photochemical properties of 1-(5-Bromopent-1-yn-1-yl)-4-nitrobenzene, and what applications might arise from this?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.